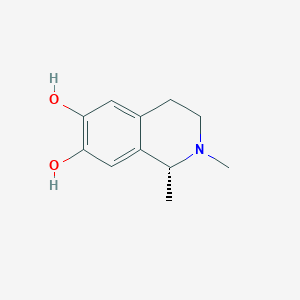
(R)-N-Methylsalsolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-Methylsalsolinol, also known as salsoline or N-methyl-(R)-salsolinol, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives this compound is soluble (in water) and a very weakly acidic compound (based on its pKa) this compound has been primarily detected in cerebrospinal fluid.
This compound is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
1. Mechanism of Action
(R)-N-Methylsalsolinol has been shown to exhibit neuroprotective effects on dopaminergic neurons. In vitro studies using human dopaminergic SH-SY5Y neuroblastoma cells demonstrated that this compound can enhance cell viability when exposed to neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium) at concentrations as low as 50 μM . The compound's ability to mitigate cell death indicates its potential as a protective agent against neurodegeneration.
2. Case Studies
- Study on SH-SY5Y Cells : A recent study reported that this compound significantly increased the viability of SH-SY5Y cells damaged by MPP+, suggesting its role in protecting dopaminergic neurons from apoptosis .
- Animal Models : In animal models, this compound has been implicated in reducing the severity of parkinsonism symptoms, highlighting its potential therapeutic applications in treating Parkinson's disease .
Neurotoxic Effects
1. Cytotoxicity to Dopaminergic Neurons
While this compound has protective qualities, it is also recognized for its selective cytotoxicity to dopamine neurons. Studies indicate that elevated levels of this compound correlate with increased neuronal death in Parkinsonian models . The compound induces apoptosis through mitochondrial pathways, emphasizing the dual nature of its effects depending on concentration and context.
2. Clinical Relevance
The concentration of this compound is notably higher in the cerebrospinal fluid of patients with Parkinson's disease, suggesting a link between this compound and the pathogenesis of the disease . The enzyme responsible for synthesizing this compound is more active in patients with Parkinson's, indicating a potential target for therapeutic intervention.
Comparative Analysis of Neuroprotective vs. Neurotoxic Effects
| Property | Neuroprotective Effects | Neurotoxic Effects |
|---|---|---|
| Concentration Threshold | Effective at low concentrations (e.g., 50 μM) | Cytotoxic at higher concentrations |
| Cell Type | Protects SH-SY5Y dopaminergic neurons | Induces apoptosis in dopaminergic neurons |
| Mechanism | Enhances cell viability against neurotoxins | Activates apoptotic pathways via mitochondrial stress |
| Clinical Implication | Potential therapeutic agent for Parkinson's disease | Marker for neuronal degeneration in Parkinson's |
Future Research Directions
The dual nature of this compound necessitates further research to delineate its mechanisms more clearly. Future studies should focus on:
- Longitudinal Studies : Investigating the long-term effects of this compound exposure in various models.
- Dose-Response Relationships : Establishing clearer dose-response curves to understand better the transition from protective to toxic effects.
- Therapeutic Applications : Exploring the potential use of this compound derivatives or analogues that may enhance its protective properties while minimizing toxicity.
Propiedades
Número CAS |
53622-84-7 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1 |
Clave InChI |
RKMGOUZXGHZLBJ-SSDOTTSWSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O |
SMILES isomérico |
C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O |
SMILES canónico |
CC1C2=CC(=C(C=C2CCN1C)O)O |
Key on ui other cas no. |
53622-84-7 |
Descripción física |
Solid |
Sinónimos |
(+)-salsoline (-)-salsoline (S)-salsoline 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7-O-methylsalsolinol D-salosine methylsalsolinol N-methyl-(R)-salsolinol salsoline salsoline (-)-form salsoline hydrochloride salsoline hydrochloride, (R)-isomer salsoline hydrochloride, (S)-isomer salsoline hydrochloride, hydrate (4:4:1) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















